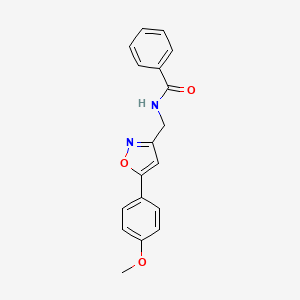

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic benzamide derivative featuring an isoxazole ring substituted with a 4-methoxyphenyl group at the 5-position and a methylene-linked benzamide moiety at the 3-position. Isoxazole rings are heterocyclic scaffolds known for metabolic stability and bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-9-7-13(8-10-16)17-11-15(20-23-17)12-19-18(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGLOJUUDKKFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide exhibits a range of biological activities:

- Antiviral Activity : Isoxazole derivatives have shown promise as antiviral agents. Modifications in the isoxazole structure can enhance activity against viruses such as Ebola and Marburg, with some derivatives demonstrating effective inhibition at low micromolar concentrations (EC50 values < 1 μM) .

- Anti-inflammatory Properties : The compound may inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Studies have shown that isoxazole derivatives can exhibit significant antimicrobial and antifungal properties, making them candidates for developing new antibiotics .

- Potential Anticancer Effects : Some research suggests that similar compounds can disrupt cancer cell proliferation, although specific studies on this compound are still limited .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may interact with enzymes or receptors, inhibiting their functions. This interaction could modulate various biochemical pathways relevant to inflammation and viral entry .

- Receptor Binding : Isoxazole derivatives often bind to specific receptors, altering cellular responses that lead to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of the 4-methoxy group on the phenyl ring enhances the compound's activity against certain targets while maintaining solubility .

- Linker Modifications : Variations in the linker between the isoxazole and benzamide moieties can significantly affect potency and selectivity against specific biological targets .

Research Findings and Case Studies

Several studies have explored the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide with analogous compounds:

Physicochemical Properties

- Lipophilicity: The 4-methoxyphenyl group in the target compound likely increases logP compared to cyano () or methyl () substituents, improving blood-brain barrier penetration or cellular uptake.

- Solubility : Benzimidazole derivatives () exhibit lower solubility due to basic nitrogen atoms, whereas the target’s benzamide and isoxazole may enhance aqueous solubility .

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its biological significance, combined with a methoxyphenyl substituent. Its chemical formula can be represented as , indicating the presence of nitrogen and oxygen that contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Compounds with isoxazole moieties have shown promise as antiviral agents. For instance, modifications in the isoxazole structure can enhance activity against viruses such as Ebola and Marburg, with some derivatives demonstrating effective inhibition at low micromolar concentrations (EC50 values < 1 μM) .

- Anti-inflammatory Properties : The compound may inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Studies have shown that isoxazole derivatives can exhibit significant antimicrobial and antifungal properties, making them candidates for developing new antibiotics .

- Potential Anticancer Effects : Some research suggests that similar compounds can disrupt cancer cell proliferation, although specific studies on this compound are still limited .

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes or receptors, inhibiting their functions. This interaction could modulate various biochemical pathways relevant to inflammation and viral entry .

- Receptor Binding : Isoxazole derivatives often bind to specific receptors, altering cellular responses that lead to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of the 4-methoxy group on the phenyl ring enhances the compound's activity against certain targets while maintaining solubility .

- Linker Modifications : Variations in the linker between the isoxazole and benzamide moieties can significantly affect potency and selectivity against specific biological targets .

Research Findings and Case Studies

Several studies have explored the efficacy of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves two key steps: (i) formation of the isoxazole core via cyclization of a nitrile oxide with an acetylene derivative, and (ii) coupling the isoxazole intermediate with a benzamide group. For example, microwave-assisted synthesis (as in ) can enhance reaction efficiency by reducing time and energy. Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Monitoring via TLC and spectroscopic validation (e.g., NMR, IR) is critical for intermediate purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H NMR can confirm methoxy (-OCH₃) and benzamide protons, while ¹³C NMR verifies carbonyl (C=O) and isoxazole carbons.

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) are diagnostic.

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-referencing with computational predictions (e.g., DFT-based IR/NMR simulations) enhances accuracy .

Q. How can computational tools aid in designing reactions involving the isoxazole ring system of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking assesses interactions with biological targets. Tools like Gaussian or ORCA model electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. Reaction path search algorithms (as in ) can identify energetically favorable routes for ring formation or substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis, such as unexpected shifts in NMR peaks?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-Technique Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets) .

Q. What experimental approaches are recommended to study the hydrolytic stability of the benzamide group under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC.

- Mass Spectrometry : Identify hydrolysis products (e.g., free benzoic acid derivatives).

- Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) for degradation pathways.

Storage stability studies (e.g., under light, humidity) should follow protocols akin to .

Q. How can reaction engineering principles (e.g., membrane separation, process control) improve the scalability of this compound’s synthesis?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration to separate intermediates by molecular weight, reducing purification steps.

- Flow Chemistry : Continuous reactors enhance heat/mass transfer and reproducibility for exothermic steps.

- Process Simulation : Tools like Aspen Plus model solvent recovery and optimize residence time.

These methods align with CRDC subclass RDF2050104 (membrane/separations) and RDF2050108 (process control) .

Data Contradiction and Optimization

Q. How should researchers address conflicting bioactivity results between in vitro assays and computational predictions for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for viability tests).

- Docking Refinement : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions.

- Meta-Analysis : Compare with structurally similar compounds (e.g., ’s trifluoromethyl analogs) to identify activity trends .

Q. What strategies can mitigate byproduct formation during the cyclization step of the isoxazole ring?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) may suppress side reactions vs. non-polar alternatives.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to detect intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.